4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine
Description
4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at positions 2, 4, and 5. The 2-position is occupied by a pyridin-3-yl group, while the 4- and 6-positions bear chlorine and methyl groups, respectively. This structural motif is significant in medicinal chemistry due to pyrimidine's prevalence in bioactive molecules, such as kinase inhibitors and enzyme modulators . The chlorine atom at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the pyridinyl group at position 2 contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
4-chloro-6-methyl-2-pyridin-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-5-9(11)14-10(13-7)8-3-2-4-12-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAGJBGOBMTVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628543 | |
| Record name | 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83551-42-2 | |
| Record name | 4-Chloro-6-methyl-2-(3-pyridinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83551-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine typically involves the construction of the pyrimidine ring with appropriate substitution at the 2-, 4-, and 6-positions. The key step is the introduction of the pyridin-3-yl group at the 2-position and the chloro substituent at the 4-position, alongside a methyl group at the 6-position.
Preparation via Chlorination and Substitution
A well-documented method involves the chlorination of a precursor pyrimidine compound followed by nucleophilic substitution to introduce the pyridin-3-yl moiety.
Chlorination Step:
The intermediate 4-chloro-2-isopropyl-6-methyl-pyrimidine is synthesized using phosphorus oxychloride (POCl3) as the chlorinating agent. This reagent effectively replaces the hydroxyl or other leaving groups at the 4-position with chlorine, enabling further substitution reactions.Substitution with Pyridin-3-yl Group:
The 4-chloro intermediate is reacted with 3-pyridyl nucleophiles or suitable pyridine derivatives under controlled conditions to substitute the chlorine with the pyridin-3-yl group at the 2-position. This step may be performed in the presence of bases such as potassium carbonate or triethylamine, depending on the specific reaction conditions and solvents used.
Specific Synthetic Procedure from Literature
A representative procedure adapted from a 2011 study involves the following:
- Starting with 6-hydroxy-2-isopropyl-4-methylpyrimidine, the compound is reacted with 2-chloro-5-(chloromethyl)pyridine in dichloromethane (DCM) using sodium hydride (NaH) as a base and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.
- The reaction mixture is refluxed for 4 hours, then worked up by aqueous extraction and chromatographic purification to yield the target compound in approximately 49% yield.
This method highlights the use of NaH to deprotonate the hydroxy group, facilitating nucleophilic substitution by the chloromethylpyridine derivative.
Alternative Synthetic Approaches
One-Pot Curtius Rearrangement:
An alternative approach involves the use of a one-pot Curtius rearrangement with diphenylphosphoryl azide (DPPA), triethylamine, and a mixture of t-butanol and toluene. This method generates an isocyanate intermediate that undergoes further transformation to yield carbamate derivatives, which can be deprotected to obtain amines related to the target compound. Although this method is more complex and involves additional steps, it offers better yield and purity in some cases.Direct Acid Hydrolysis of Isocyanate Intermediate:
The isocyanate intermediate formed under Curtius rearrangement conditions can be hydrolyzed directly under acidic conditions to afford the amine intermediate. However, this method may result in contamination with phosphorous salt impurities and a moderate isolated yield (~60%).
Comparative Data Table of Preparation Methods
Research Findings and Observations
- The chlorination-substitution route is widely used due to its simplicity and moderate yields, making it suitable for small to medium scale synthesis.
- The one-pot Curtius rearrangement offers advantages in terms of product purity and yield but involves more complex reaction conditions and intermediate handling.
- The choice of base and solvent significantly affects the reaction outcome; for example, NaH and TBAB in DCM provide efficient substitution in the chlorination-substitution method.
- Reaction monitoring by HPLC is essential to ensure complete consumption of starting materials, particularly in prolonged heating steps (e.g., 12-20 hours at 100 °C in Curtius rearrangement).
- Purification steps typically involve chromatographic techniques to remove by-products and impurities, especially phosphorous salts when DPPA is used.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring, to form various derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper, nickel
Major Products
- Substituted pyrimidines
- Oxidized or reduced derivatives
- Fused heterocyclic compounds
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine involves several methodologies, often focusing on the formation of pyrimidine derivatives. Recent studies have highlighted various synthetic routes that utilize intermediates such as 2-chloro-4-(pyridin-3-yl)pyrimidine, which can be further modified to yield derivatives with enhanced biological activity . The compound's molecular formula is , with a molecular weight of approximately 205.65 g/mol .
Anti-inflammatory Effects
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that related compounds were effective in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for these compounds were comparable to established anti-inflammatory drugs such as celecoxib .
Anticancer Potential
The compound has been investigated for its potential as an anticancer agent, particularly in the context of Bcr-Abl tyrosine kinase inhibitors, which are critical in treating certain types of leukemia. It serves as an intermediate in the synthesis of imatinib and nilotinib—two well-known drugs used for chronic myeloid leukemia (CML) . The structural modifications of this compound can lead to enhanced efficacy against cancer cells.
Other Therapeutic Applications
Beyond anti-inflammatory and anticancer activities, this compound has been explored for various other therapeutic effects:
- Antibacterial : Some derivatives have shown promising antibacterial activity against specific strains .
- Antiviral : Preliminary studies suggest potential antiviral properties, warranting further investigation .
Case Study: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of pyrimidine derivatives, several compounds were synthesized and tested for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that certain derivatives exhibited potent inhibitory effects, with IC50 values indicating their effectiveness compared to standard treatments .
Case Study: Synthesis Pathways
A patent detailing the synthesis of this compound outlines various techniques involving C-N bond formations and the use of different solvents to optimize yield and purity. This research emphasizes the importance of selecting appropriate conditions for synthesizing high-purity intermediates used in pharmaceutical applications .
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to cellular receptors, modulating their signaling pathways and affecting cellular responses.
Pathways Involved: The compound is known to affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Position 2 Substituent Comparisons
Substituent Variations at Position 4
The chlorine atom at position 4 is critical for reactivity and electronic effects:
- 4-Trifluoromethyl Group : 2-Chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine introduces a strong electron-withdrawing group, increasing metabolic stability and altering electronic density on the pyrimidine ring .
- 4-Methoxy Group : 4-Methoxy-6-(piperidin-1-yl)pyrimidin-2-amine exhibits improved solubility due to the methoxy group’s polarity but reduced electrophilicity, limiting substitution reactions .
- 4-Carboxylic Acid : 2-Chloro-6-methylpyrimidine-4-carboxylic acid introduces acidity (pKa ~3–4), enabling salt formation but reducing cell permeability .
Table 2: Position 4 Substituent Comparisons
Substituent Variations at Position 6
The methyl group at position 6 influences steric and hydrophobic interactions:
- 6-(3,3-Difluoropiperidin-1-yl) : 4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine incorporates a fluorinated piperidine, improving bioavailability and resistance to oxidative metabolism .
- 6-(Methanesulfonylmethyl) : 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine adds a polar sulfone group, enhancing water solubility but reducing blood-brain barrier penetration .
Table 3: Position 6 Substituent Comparisons
Structural and Functional Insights
- Electronic Effects : Chlorine at position 4 withdraws electrons, making the pyrimidine ring more electrophilic, whereas methyl at position 6 donates electrons, creating a push-pull electronic profile .
- Biological Relevance : Pyridin-3-yl at position 2 mimics nicotinamide in NADH, enabling interactions with dehydrogenase enzymes . In contrast, phenyl or methylsulfanyl groups lack this bioisosteric advantage.
- Synthetic Flexibility : The chlorine atom’s reactivity allows for substitution with amines, alkoxides, or thiols, enabling diverse derivatization (e.g., synthesis of quinazoline modulators in ) .
Biological Activity
4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with chlorine and methyl groups, as well as a pyridine moiety. This structural configuration contributes to its biological properties and interaction with various molecular targets.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly kinases and proteases. This inhibition is achieved by binding to the active sites of these enzymes, thereby blocking their activity.
- Receptor Binding : It interacts with cellular receptors, modulating their signaling pathways. This action influences processes such as cell proliferation, apoptosis, and inflammation .
Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of this compound. For instance, it has been reported to suppress COX-2 activity significantly, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The compound's ability to reduce inflammatory markers in vivo has been confirmed through various animal models.
Anticancer Potential
The compound is being explored for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation in vitro and in vivo by targeting specific signaling pathways involved in tumor growth . Notably, some derivatives have demonstrated selectivity toward HER-1/HER-2 tyrosine kinases, which are crucial targets in breast cancer therapy .
Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of pyrimidine derivatives, this compound exhibited significant suppression of COX-2 activity. The results indicated that the compound could serve as a potent anti-inflammatory agent with potential therapeutic applications in chronic inflammatory diseases.
| Compound | COX-2 Inhibition (IC50) | Comparison Drug | Comparison IC50 |
|---|---|---|---|
| This compound | 0.04 μmol | Celecoxib | 0.04 μmol |
Study 2: Anticancer Activity
In another investigation, the compound was evaluated for its ability to inhibit HER family kinases. The study revealed that it effectively inhibited both HER-1 and HER-2 kinases, leading to reduced proliferation of cancer cells in vitro.
| Compound | HER Kinase Inhibition | Cell Line Tested |
|---|---|---|
| This compound | Strong inhibition | MDA-MB-453 (Lapatinib-resistant) |
Applications in Drug Development
The diverse biological activities of this compound make it a valuable scaffold for drug development:
- Medicinal Chemistry : It serves as a building block for synthesizing new therapeutic agents targeting cancer and inflammatory diseases.
- Material Science : The compound's unique properties are being explored for developing novel materials with specific electronic and optical characteristics.
- Agricultural Chemistry : Its potential use as a pesticide or herbicide is under investigation due to its biological activity against pests.
Q & A
Q. What are the recommended safety protocols for handling 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine in laboratory settings?
- Methodological Answer :
Safety measures include wearing protective gear (gloves, goggles, lab coats, and masks) to avoid skin/eye contact and inhalation. Use fume hoods or gloveboxes for reactions releasing toxic vapors. Waste must be segregated and disposed via certified hazardous waste management services to prevent environmental contamination . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions.
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Methodological Answer :
Utilize statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs reduce the number of trials while capturing interactions between parameters. Evidence from pyrimidine synthesis suggests optimizing chlorination steps with POCl₃ under reflux and monitoring by TLC or HPLC to track intermediate formation . Post-reaction quenching in ice-cold water minimizes byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) resolves structural ambiguities, particularly distinguishing pyridinyl and pyrimidinyl protons. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data, as demonstrated in related pyrimidine derivatives .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
Quantum mechanical calculations (e.g., DFT) predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization. Molecular docking against target proteins (e.g., kinases) evaluates binding affinities. For instance, pyrimidine derivatives with electron-withdrawing groups (e.g., chloro, methyl) show improved inhibition of Src/Abl kinases due to enhanced hydrophobic interactions .
Q. How should researchers address contradictory data in biological activity assays for this compound?
- Methodological Answer :
Conduct dose-response studies to clarify potency (IC₅₀) discrepancies. Validate assays using positive controls (e.g., staurosporine for kinase inhibition) and orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays). Batch-to-batch variability in compound purity (>95% by HPLC) must also be ruled out .
Q. What strategies are effective in studying the compound’s reactivity under varying pH conditions?
- Methodological Answer :
Use pH-dependent stability assays with UV-Vis spectroscopy to track degradation. For example, pyrimidine rings are prone to hydrolysis under acidic conditions, while chloro substituents may hydrolyze to hydroxyl groups at high pH. Buffered solutions (pH 2–12) and kinetic modeling (e.g., Arrhenius plots) quantify degradation pathways .
Q. How can reaction engineering improve scalability for preclinical studies?
- Methodological Answer :
Implement flow chemistry for exothermic reactions (e.g., chlorination) to enhance heat dissipation and reproducibility. Membrane separation technologies (e.g., nanofiltration) purify intermediates, reducing reliance on column chromatography. Process Analytical Technology (PAT) tools like in-line FTIR monitor reaction progression in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
